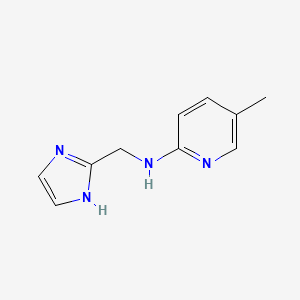
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide, also known as NMN, is a naturally occurring compound found in various foods such as broccoli, avocado, and edamame. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. In recent years, NMN has gained attention for its potential therapeutic benefits and has become a subject of scientific research.
Mécanisme D'action
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide works by increasing the levels of NAD+ in cells, which plays a crucial role in cellular metabolism and energy production. NAD+ is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair and gene expression. By increasing NAD+ levels, this compound can improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can improve mitochondrial function by increasing oxidative phosphorylation and ATP production. It can also increase insulin sensitivity by activating the sirtuin pathway, which regulates glucose metabolism. Additionally, this compound can enhance DNA repair by activating the PARP pathway, which repairs DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and enhance DNA repair. However, one limitation is the cost of this compound, which can be expensive and may not be feasible for large-scale experiments.
Orientations Futures
There are several future directions for N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide research. One direction is to investigate its potential as a treatment for age-related diseases such as Alzheimer's and Parkinson's. Another direction is to explore its role in cancer prevention and treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Méthodes De Synthèse
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of nicotinic acid with 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid to form this compound. Enzymatic synthesis involves the use of nicotinamide mononucleotide adenylyltransferase enzymes to catalyze the reaction between nicotinamide mononucleotide and ATP to form this compound. Microbial synthesis involves the use of microorganisms such as Escherichia coli to produce this compound through fermentation.
Applications De Recherche Scientifique
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide has been the subject of numerous scientific studies for its potential therapeutic benefits. It has been shown to improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair. These properties make it a potential candidate for the treatment of various age-related diseases such as Alzheimer's, Parkinson's, and type 2 diabetes.
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-11(2,8-14)13-10(15)9-5-4-6-12-7-9/h4-7,14H,3,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFJLPKONZERRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)
![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)

![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)

![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)